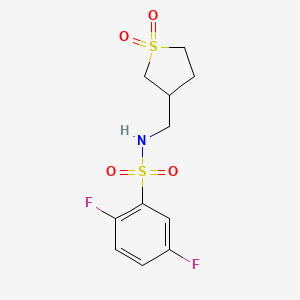

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S2/c12-9-1-2-10(13)11(5-9)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACYRUGNXIAYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydrothiophene moiety and difluorobenzenesulfonamide. Its molecular formula is , with a molecular weight of approximately 306.35 g/mol. The structure can be summarized as follows:

| Component | Structure |

|---|---|

| Tetrahydrothiophene | Tetrahydrothiophene |

| Difluorobenzenesulfonamide | Difluorobenzenesulfonamide |

The biological activity of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide is primarily mediated through its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism.

Enzyme Inhibition

One key area of investigation is the compound's role as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2). DGAT2 is crucial for triglyceride synthesis and lipid storage. Inhibition of this enzyme has been linked to potential therapeutic effects in metabolic disorders such as obesity and diabetes .

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays:

-

In vitro Cell Viability Assays :

- The compound demonstrated significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. IC50 values were reported in the low micromolar range.

- Enzyme Activity Assays :

-

Animal Studies :

- Preliminary animal studies indicated that treatment with this compound led to reduced body weight gain and improved insulin sensitivity in diet-induced obesity models.

Case Study 1: Anticancer Activity

A study published in 2021 explored the anticancer properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide against various cancer cell lines. The results indicated that the compound induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.

Case Study 2: Metabolic Disorders

Another investigation assessed the impact of this compound on lipid profiles in diabetic mice. The results demonstrated a significant reduction in triglyceride levels and improved glucose tolerance tests when administered over a four-week period.

Summary of Findings

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, crucial for cancer cell proliferation. In vitro assays against various cancer cell lines are necessary to elucidate the specific biological activity of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide. For instance, derivatives of acetamides have shown promise in targeting cancer cells by disrupting their normal cellular functions.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , potentially interacting with key enzymes involved in metabolic pathways. Such interactions can lead to significant therapeutic effects, especially in diseases where enzyme dysregulation plays a critical role.

Antimicrobial Properties

Research indicates that compounds containing similar thiophene structures may exhibit antimicrobial activities. The presence of the dioxo group could enhance the compound's ability to interact with microbial targets, making it a candidate for further exploration in treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have explored the biological characterization of compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide:

- Study on Anticancer Properties : A recent study highlighted that derivatives containing thiophene rings demonstrated significant inhibition against various cancer cell lines. The findings suggest that modifications at the thiophene position could enhance anticancer activity.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that compounds similar to this sulfonamide can effectively inhibit key metabolic enzymes involved in cancer progression.

- Antimicrobial Efficacy : Investigations into antimicrobial properties revealed that certain derivatives exhibited effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents.

Comparison with Similar Compounds

Key Differences:

- Heterocyclic vs. Linear Chains : The target compound’s tetrahydrothiophene dioxide ring introduces rigidity and polarity absent in tolylfluanid/dichlofluanid, which feature linear methanesulfonamide/sulfenamide chains. This may improve target binding specificity or reduce off-target effects.

- Halogenation Pattern : The 2,5-difluoro substitution on the benzene ring contrasts with the chloro-fluoro-methylphenyl groups in tolylfluanid. Fluorine’s electron-withdrawing effects could enhance metabolic stability or receptor affinity compared to chlorine .

Functional Comparison with Fenpyroximate

Fenpyroximate (1,1-dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate) is an acaricide with a pyrazole-phenoxy backbone . While structurally distinct from the target sulfonamide, it shares agrochemical relevance:

| Property | Target Compound | Fenpyroximate |

|---|---|---|

| Mode of Action | Likely enzyme inhibition (sulfonamide-targeted) | Mitochondrial electron transport inhibitor |

| Bioactivity | Potentially broad-spectrum (fungal/bacterial) | Acaricide (mite-specific) |

| LogP | ~1.5–2.5 (estimated, due to sulfone) | 6.3 (highly lipophilic) |

Key Insight:

Research Findings and Implications

- Advantages Over Tolylfluanid/Dichlofluanid : The sulfone group may reduce mammalian toxicity, as sulfones are generally less reactive than sulfenamides/sulfonamides with halogenated alkyl chains .

- Fluorine’s Role : The 2,5-difluoro motif could enhance binding to fungal cytochrome P450 enzymes, analogous to fluconazole’s mechanism, though this requires validation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,5-difluorobenzenesulfonamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,5-difluorobenzenesulfonyl chloride with (1,1-dioxidotetrahydrothiophen-3-yl)methylamine. Key steps include:

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.

- Characterization : Confirm structure via -/-NMR and high-resolution mass spectrometry (HRMS). Monitor purity using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Analyze degradation products via LC-MS at 0, 24, 48, and 72 hours. Use UV-Vis spectroscopy (λ = 254 nm) to monitor absorbance changes. Stability thresholds should align with ICH guidelines (<10% degradation over 72 hours) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across enzyme inhibition assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Orthogonal Assays : Compare results from fluorometric, radiometric, and SPR-based assays to rule out interference from the compound’s autofluorescence or nonspecific binding.

- Structural Analysis : Perform X-ray crystallography or cryo-EM of the compound bound to the target enzyme (e.g., carbonic anhydrase) to identify binding modes. For example, the tetrahydrothiophene dioxide group may adopt variable conformations under different assay conditions, altering potency .

- Kinetic Studies : Use Lineweaver-Burk plots to determine if inhibition is competitive/non-competitive, which may explain IC₅₀ discrepancies due to substrate concentration effects .

Q. How can computational modeling predict off-target interactions of this sulfonamide derivative?

- Methodological Answer :

- Molecular Docking : Screen against the DrugBank database using AutoDock Vina, focusing on sulfonamide-binding enzymes (e.g., CA isoforms, COX-2). Prioritize targets with Glide scores ≤ −8.0 kcal/mol.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond persistence (>70% occupancy) to validate predictions .

- Validation : Test top predicted off-targets (e.g., CA IX/XII) in cell-based assays with isoform-specific inhibitors (e.g., SLC-0111 for CA IX) .

Q. What experimental designs address conflicting cytotoxicity results between 2D vs. 3D cell models?

- Methodological Answer :

- 3D Spheroid Optimization : Use HCT-116 colon cancer spheroids in Matrigel to mimic tumor microenvironments. Compare IC₅₀ values with 2D monolayers under normoxic vs. hypoxic conditions.

- Metabolomic Profiling : Apply LC-MS-based metabolomics to identify hypoxia-induced resistance mechanisms (e.g., upregulated glutathione synthesis).

- Combination Studies : Co-administer with hypoxia-activated prodrugs (e.g., tirapazamine) to enhance efficacy in 3D models .

Data Contradiction Analysis

Q. How to interpret discrepancies in solubility measurements (DMSO vs. aqueous buffers)?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) at concentrations >10 μM. Use 0.5% Tween-80 to improve dispersion.

- NMR Solubility Assessment : Compare -NMR peak broadening in D₂O vs. DMSO-d₆ to distinguish true solubility from colloidal aggregation .

Q. Why does this compound exhibit species-specific metabolic stability in microsomal assays?

- Methodological Answer :

- CYP Isozyme Profiling : Use recombinant human/rat CYP3A4, 2D6, and 2C9 to identify metabolic hotspots. For example, the difluorophenyl group may undergo CYP2C9-mediated hydroxylation in humans but not rats.

- Metabolite ID : Perform HRMS/MS to compare species-specific metabolites. Structural analogs (e.g., ) suggest that tetrahydrothiophene dioxide ring oxidation is a major pathway .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in exploratory toxicology studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.